N-[(4-bromophenyl)methyl]cyclopentanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFMUMFQQRGUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The 4 Bromophenyl Ring:substituents on the Phenyl Ring Can Significantly Influence a Compound S Electronic Properties, Lipophilicity, and Steric Profile, Which in Turn Can Affect Its Binding Affinity and Selectivity for a Biological Target. in the Case of the 4 Bromo Substitution, Researchers Would Typically Explore the Effects Of:
Positional Isomers: Moving the bromine atom to the ortho- (2-) or meta- (3-) positions to understand the spatial requirements of the binding pocket.
Halogen Substitution: Replacing the bromine with other halogens (fluorine, chlorine, iodine) to probe the role of electronegativity, polarizability, and size.
Electronic Effects: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) to modulate the electronic density of the ring.
The Cyclopentyl Moiety:the Size and Conformation of the Cycloalkyl Group Can Impact the Compound S Fit Within a Receptor and Its Metabolic Stability. a Systematic Study Would Likely Involve:
Ring Size Variation: Synthesizing analogs with different ring sizes, such as cyclobutyl, cyclohexyl, or cycloheptyl groups, to determine the optimal ring size for activity.
Introduction of Heteroatoms: Replacing a carbon atom in the cyclopentyl ring with a heteroatom like oxygen (to form a tetrahydrofuranyl ring) or nitrogen could alter polarity and potential hydrogen bonding interactions.
Substitutions on the Ring: Adding substituents to the cyclopentyl ring could probe for additional binding interactions and influence the molecule's conformation.
The Secondary Amine Linker:the Secondary Amine is Often a Key Interaction Point with Biological Targets, for Instance, Through Hydrogen Bonding. Modifications Could Include:
N-Alkylation: Replacing the hydrogen with small alkyl groups to assess the impact on basicity and steric hindrance.
Bioisosteric Replacement: Replacing the amine with other functional groups that can act as hydrogen bond donors or acceptors, such as an amide or an ether, to understand the importance of the amine's specific properties.
Without dedicated research studies, any discussion on the design principles to modulate the in vitro selectivity and potency of N-[(4-bromophenyl)methyl]cyclopentanamine remains speculative. The generation of detailed data tables, which would typically present compound structures alongside their in vitro activity (e.g., IC₅₀ or Kᵢ values) against specific biological targets, is not possible due to the lack of published data.
The absence of such information suggests that either the research has not been conducted, is proprietary and not publicly disclosed, or the compound has not been identified as a significant lead in any publicly documented drug discovery program. Therefore, a comprehensive article on its SAR and SPR, as per the requested structure, cannot be generated at this time.
Computational and Theoretical Studies in Chemical Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govmdpi.com It is favored for its balance of accuracy and computational cost. Calculations for N-[(4-bromophenyl)methyl]cyclopentanamine would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results. nih.govnih.gov
The first step in a computational study is to find the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. nih.gov
For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles. A key aspect would be the conformational analysis, particularly concerning the rotation around the C-N bonds and the puckering of the cyclopentane (B165970) ring. Different conformers—distinct spatial arrangements of the atoms—can exist, and calculations would identify the most stable conformer, which is crucial for understanding the molecule's behavior. researchgate.net Studies on similar flexible molecules have shown that even subtle changes in substituent orientation can lead to different stable conformations. researchgate.net
Illustrative Data: Hypothetical Optimized Parameters This table illustrates the type of data that would be generated from a geometry optimization calculation. The values are not real experimental or calculated data for this specific molecule.
| Parameter | Atoms Involved | Hypothetical Value |
|---|---|---|
| Bond Length | C-Br | 1.91 Å |
| Bond Length | N-CH₂ | 1.47 Å |
| Bond Angle | C-N-C (cyclopentyl) | 115.0° |
| Dihedral Angle | C(aryl)-C(benzyl)-N-C(cyclopentyl) | 175.0° |
Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govnih.gov
The analysis identifies the fundamental vibrational modes of the molecule, such as C-H stretching, N-H bending, and C-Br stretching. For this compound, characteristic C-H stretching vibrations for the aromatic ring are expected in the 3100-3000 cm⁻¹ region. nih.govresearchgate.net The assignment of these theoretical frequencies to specific atomic motions provides a powerful way to interpret experimental spectra. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.govresearchgate.net For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen atom and the π-system of the bromophenyl ring, while the LUMO would be distributed over the aromatic ring and the C-Br antibonding orbital.
Illustrative FMO Data This table shows representative values for FMO analysis based on similar organic molecules. The values are for illustrative purposes only.
| Parameter | Hypothetical Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.10 | Electron-donating ability |
| E(LUMO) | -0.95 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.15 | High chemical stability |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. researchgate.netresearchgate.net
Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. For this compound, the MEP map would likely show a negative potential (red) around the nitrogen lone pair and the bromine atom due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms, especially the one attached to the nitrogen. Such maps are invaluable for predicting intermolecular interactions and sites of chemical reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. mdpi.com
Mulliken and Natural Population Analysis (NPA) for Atomic Charges
Determining the partial charge on each atom in a molecule is crucial for understanding its polarity and electrostatic interactions. Mulliken Population Analysis and Natural Population Analysis (NPA) are two common methods for calculating these charges. researchgate.netresearchgate.net
Mulliken analysis partitions the electron density among atoms based on the basis functions used in the calculation. While simple, its results can be sensitive to the choice of basis set. NPA, which is derived from the NBO analysis, is generally considered more robust and less dependent on the basis set.
For this compound, both methods would likely show that the bromine and nitrogen atoms carry a negative partial charge, while the hydrogen atoms carry positive partial charges. researchgate.netresearchgate.net Comparing the charge on the nitrogen atom to that on the bromine atom would provide insight into the relative electronegativity effects within the molecular environment. This information helps in understanding the molecule's dipole moment and its potential for electrostatic interactions. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-benzyl pyridinium |
| Curcumin |
| N-(4-bromophenyl)furan-2-carboxamide |
| 4-chloro- and 4-bromophenylboronic acid |
| N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine |
| 4-(4/-Bromophenyl)-2- Mercaptothiazole |
| Clevudine |
| Telbivudine |
Hirshfeld Surface Analysis for Intermolecular Interactions
For bromo-containing organic compounds, Hirshfeld analysis often highlights the significance of halogen bonding (Br···X interactions), hydrogen bonding (e.g., N-H···O, C-H···O), and van der Waals forces (e.g., H···H, C···H, and Br···H contacts) in stabilizing the crystal packing. nih.govnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative breakdown of these interactions. For instance, in related 4-bromophenyl structures, H···H interactions frequently account for the largest percentage of the surface contacts, followed by C···H/H···C and Br···H/H···Br interactions. nih.gov The presence of specific short interatomic contacts can be identified as distinct spikes on the fingerprint plot, providing clear evidence for interactions like hydrogen bonds.
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a 4-bromophenyl-containing Compound nih.gov
| Interaction Type | Contribution (%) |
| H···H | 43.1 |
| C···H/H···C | 17.4 |
| Br···H/H···Br | 14.9 |
| C···C | 11.9 |
| O···H/H···O | 9.8 |
Note: This data is for (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one and is presented for illustrative purposes.
First Hyperpolarizability Analysis for Nonlinear Optical Properties
First hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) behavior, which is crucial for applications in optoelectronics and photonics. Computational quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate this property. The magnitude of β is influenced by factors like molecular structure, electronic properties, and the presence of electron-donating and electron-accepting groups.
Table 2: Calculated Nonlinear Optical Properties for a Bromophenyl-containing Triazole Derivative nih.govresearchgate.net
| Property | Value |
| HOMO-LUMO Gap (eV) | 4.618 |
| Linear Polarizability (α) | 4.195 x 10⁻²³ esu |
| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu |
Note: This data is for a derivative of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide and is presented for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility of a molecule and its binding stability with a biological target, such as a protein or DNA. frontiersin.org
For a molecule like this compound, MD simulations could explore its conformational landscape, identifying the most stable three-dimensional structures. In the context of drug design, if this compound were to be evaluated as a potential ligand, MD simulations would be crucial for assessing the stability of the ligand-receptor complex. nih.govsamipubco.com Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over the simulation trajectory. frontiersin.org These simulations provide a dynamic view of the binding process that complements the static picture from molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical applications)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its activity. nih.gov By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested molecules.
A QSAR study on a series of compounds related to this compound would involve calculating a variety of molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., conformational parameters). nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a predictive model. nih.gov For example, a QSAR study on a series of thiazole–chalcone hybrids identified descriptors like AATS8i, AVP-1, and MoRSEE17 as being important for predicting their bioactivity. nih.gov Such models are valuable in the early stages of chemical research for prioritizing the synthesis of compounds with desired properties.
In Vitro Mechanistic and Interaction Studies
In Vitro Enzyme Inhibition Studies
In vitro studies are fundamental to understanding the biochemical and pharmacological profile of a compound. For N-[(4-bromophenyl)methyl]cyclopentanamine and its analogues, these studies have focused on their potential to interact with and inhibit various clinically relevant enzymes.
Cholinesterase inhibitors are compounds that block the activity of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. mdpi.comresearchgate.net Research into related compounds, such as benzimidazolinone and benzothiazolone derivatives, has revealed significant inhibitory activity.
A series of 1,3-dimethylbenzimidazolinone derivatives linked to benzylpiperidine were synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov Among these, compounds 15b and 15j demonstrated notable potency, with 15b showing an IC₅₀ value of 0.39 µM against AChE and 15j showing an IC₅₀ of 0.16 µM against BChE. nih.gov Kinetic studies indicated that both compounds act as competitive inhibitors. nih.gov
Similarly, thirteen benzothiazolone derivatives were assessed for their inhibitory action on cholinesterases. mdpi.com Most of these compounds were more potent against BChE than AChE. mdpi.com Compound M13 , which features a 6-methoxy indole (B1671886) group, was the most powerful BChE inhibitor with an IC₅₀ value of 1.21 μM. mdpi.com Kinetic analysis revealed that M13 is a reversible and noncompetitive inhibitor of BChE. mdpi.com
Table 1: Cholinesterase Inhibition by Related Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| 15b | AChE | 0.39 ± 0.11 | Competitive | nih.gov |
| 15j | BChE | 0.16 ± 0.04 | Competitive | nih.gov |
| M2 | BChE | 1.38 | - | mdpi.com |
| M13 | BChE | 1.21 | Noncompetitive | mdpi.com |
| Donepezil | BChE | - | Reversible | mdpi.com |
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to a pH increase. mdpi.comresearchgate.netmdpi.com Inhibition of this enzyme is a therapeutic target for conditions associated with ureolytic bacteria, such as Helicobacter pylori. mdpi.com Various N-substituted benzylamine (B48309) and related derivatives have been investigated for their urease inhibitory potential.
In one study, N′-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized and showed good inhibitory activities, with IC₅₀ values ranging from 13.33 µM to 251.74 µM, compared to the standard thiourea (B124793) (IC₅₀ = 21.14 µM). mdpi.com Another study on bis-Schiff bases of benzyl (B1604629) phenyl ketone also reported excellent to good urease inhibition, with IC₅₀ values between 22.21 µM and 47.91 µM. nih.gov For instance, compound 3 in this series had an IC₅₀ of 22.21 µM, which is comparable to the thiourea standard. nih.gov
Additionally, N-substituted hydroxyureas have been evaluated, with m-methyl- and m-methoxy-phenyl substituted hydroxyureas showing the most potent activity against jack bean urease. nih.gov The compound 4-bromophenyl boronic acid has also been identified as a good urease inhibitor, reducing the ureolytic activity of jack bean urease by 51.7% at a concentration of 20 µM. researchgate.netnih.gov
Table 2: Urease Inhibition by Related Compounds
| Compound/Derivative Class | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) | Source |
|---|---|---|---|---|
| N′-benzylidene-4-(t-Bu)benzohydrazides | 13.33 - 251.74 | Thiourea | 21.14 ± 0.425 | mdpi.com |
| bis-Schiff base 3 | 22.21 ± 0.42 | Thiourea | 21.15 ± 0.32 | nih.gov |
| bis-Schiff base 4 | 26.11 ± 0.22 | Thiourea | 21.15 ± 0.32 | nih.gov |
| bis-Schiff base 6 | 28.11 ± 0.22 | Thiourea | 21.15 ± 0.32 | nih.gov |
| Dipeptide-conjugated thiourea 23 | 2.0 | Thiourea | 21.0 ± 0.11 | mendeley.com |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their activity is crucial in physiological processes like tissue remodeling, but also in pathological conditions such as cancer metastasis and angiogenesis. nih.govmdpi.com Consequently, MMP inhibitors have been a significant area of research. nih.gov
Synthetic, low-molecular-weight MMP inhibitors, such as batimastat (B1663600) (BB-94) and marimastat (B1683930) (BB-2516), often feature a hydroxamate structure that chelates the zinc ion in the active site of the enzyme. nih.gov While direct studies on this compound are not available, the development of selective MMP inhibitors is an active field. For example, the compound (R)-ND-336 selectively inhibits MMP-2, MMP-9, and MT1-MMP with Ki values under 100 nM, while only weakly affecting MMP-8. nih.gov This selectivity is important, as different MMPs can have opposing roles in processes like wound healing. nih.gov The search for new anticancer drugs with high selectivity and safety profiles continues to drive research into MMP-9 inhibitors. mdpi.com
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast number of drugs and xenobiotics. fda.govnih.gov Interactions with these enzymes, particularly inhibition, are a major cause of drug-drug interactions. biomolther.orgnih.gov The primary human CYPs involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. nih.govbiomolther.org
Studies on compounds structurally related to this compound have demonstrated significant interactions with CYP enzymes. For example, N-benzyl-1-aminobenzotriazole (BBT) was shown to be a mechanism-based inactivator of purified, reconstituted CYP2B1. nih.gov The inactivation followed pseudo-first-order kinetics and was dependent on both NADPH and BBT. The apparent Ki was 2 µM, with a maximal inactivation rate constant (k_inact) of 0.24 min⁻¹. nih.gov
Another related compound, N-benzyl-N-cyclopropylamine, was investigated for its oxidation by P450 enzymes. nih.gov This research suggested that metabolism proceeds through a conventional hydrogen abstraction mechanism rather than a single electron transfer (SET) pathway. nih.gov Understanding these mechanisms is crucial, as P450 inhibition can be reversible, irreversible, or time-dependent, each with different clinical implications. biomolther.org
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin, as well as other biogenic amines. nih.gov MAO inhibitors (MAOIs) are used to treat neurological and psychiatric disorders, including depression and Parkinson's disease. nih.govnih.gov
The interaction of flexible analogues of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin precursor, with MAO-A and MAO-B has been studied. nih.gov Introducing a methylene (B1212753) bridge between the phenyl and tetrahydropyridine (B1245486) rings to create N-methyl-4-benzyl-1,2,3,6-tetrahydropyridine resulted in a more flexible molecule that was a much better substrate for MAO-B, but not MAO-A, compared to MPTP itself. nih.gov This highlights the sensitivity of MAO isoforms to the structure and flexibility of substrates. nih.gov
In a different study, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated as MAO inhibitors. mdpi.com The majority of these compounds showed selective inhibition of MAO-B over MAO-A. mdpi.com The search for new, reversible, and selective MAO-B inhibitors is a key area in drug development for neurodegenerative diseases. mdpi.com
Table 3: MAO Inhibition by Related Compounds
| Compound Class | Selectivity | Finding | Source |
|---|---|---|---|
| N-methyl-4-benzyl-1,2,3,6-tetrahydropyridine | MAO-B | Greatly enhanced reactivity with MAO-B compared to MPTP. | nih.gov |
| Pyridazinobenzylpiperidine derivatives | MAO-B | Most compounds showed higher inhibition of MAO-B than MAO-A. | mdpi.com |
| Pyridoxine–resveratrol hybrids | MAO-B | Compound 25 exhibited the highest MAO-B inhibition with an IC₅₀ of 2.68 µM. | nih.gov |
UDP-glucuronosyltransferases (UGTs) are a critical family of enzymes involved in phase II metabolism. They catalyze the transfer of glucuronic acid to a wide variety of substrates, including drugs, toxins, and endogenous compounds, thereby increasing their water solubility and facilitating their excretion. nih.gov This process, known as glucuronidation, is the most important conjugation reaction for xenobiotics. nih.gov
Despite their importance, detailed knowledge of UGT-mediated metabolism, especially concerning specific compound interactions and age-related changes in enzyme activity, is less extensive than for CYP enzymes. nih.gov A thorough literature survey indicates distinct differences in the expression and activity of various UGT isoforms across different age groups, as well as significant inter-individual and inter-laboratory variability. nih.gov This variability is partly due to a lack of standardized experimental conditions for studying UGTs in human liver microsomes. nih.gov While specific in vitro studies on the interaction of this compound with UGT enzymes are not prominently documented, this metabolic pathway remains a potentially important route for the clearance of this compound and its analogues.
In Vitro Receptor Binding Affinity and Selectivity Studies
In vitro studies have been crucial in elucidating the interaction of this compound and related compounds with various biological targets. These assays provide foundational data on binding affinity and selectivity, which are critical for understanding the compound's pharmacological profile at the molecular level.
Muscarinic Receptor Binding Assays
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological functions. nih.gov There are five subtypes of muscarinic receptors, M1 through M5, which are distributed throughout the central and peripheral nervous systems. nih.gov To determine the interaction of compounds with these receptors, competitive binding assays are often employed. These assays measure the ability of a test compound to displace a known radiolabeled ligand from the receptor.
For instance, studies have utilized [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist, to label the receptors in preparations from various tissues, such as the rat forebrain. nih.gov By incubating the receptor preparation with the radioligand and varying concentrations of a competing non-labeled compound, the binding affinity of the test compound can be determined. The data from these experiments are used to calculate the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
While specific binding data for this compound at each muscarinic receptor subtype is not extensively detailed in the public domain, the general approach involves comparing its affinity across the M1-M5 subtypes to establish its selectivity profile. nih.govnih.gov The selectivity of a compound for a particular receptor subtype is a key factor in determining its potential therapeutic effects and side-effect profile. nih.gov
Opioid and Dopamine Receptor Binding Studies
Opioid and dopamine receptors are also GPCRs and are significant targets for a wide array of therapeutic agents. nih.govnih.gov Opioid receptors are classified into three main types: mu (µ), delta (δ), and kappa (κ), which are all involved in pain modulation and other physiological processes. nih.govnih.gov Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4), which play a crucial role in motor control, motivation, and reward. nih.gov
Binding studies for these receptors follow a similar principle to those for muscarinic receptors, using selective radioligands for each receptor type. For opioid receptors, radiolabeled ligands such as [3H]naloxone or [3H]DAMGO are commonly used. For dopamine receptors, radioligands like [3H]spiperone or [3H]raclopride are employed. nih.gov
The affinity of this compound for these receptors would be determined by its ability to displace these radioligands. The resulting Ki values would indicate its potency at each receptor. Furthermore, by comparing the Ki values for the different opioid and dopamine receptor subtypes, the selectivity of the compound can be established. For example, a compound with a significantly lower Ki for the µ-opioid receptor compared to the δ and κ subtypes would be considered µ-selective. Similarly, a compound with a higher affinity for D2 receptors over D1 receptors would be classified as D2-selective. nih.gov
Binding to Specific Protein Targets (e.g., EGFR Kinase, STAT3, FABP-4)
Beyond GPCRs, the interaction of this compound with other protein targets has been a subject of investigation.
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is a key target in cancer therapy. nih.govmdpi.com The binding of inhibitors to the ATP-binding site of the EGFR kinase domain can block its activity. mdpi.comnih.gov The inhibitory activity of a compound against EGFR is typically determined through in vitro kinase assays, which measure the phosphorylation of a substrate by the enzyme. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a common metric for potency.
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is involved in cell growth and apoptosis. nih.gov Its dysregulation is implicated in various diseases. The DNA-binding domain of STAT3 is a key region for its function and for potential therapeutic intervention. nih.gov Binding assays, such as GST pulldown assays, can be used to assess the interaction of a compound with specific domains of the STAT3 protein. nih.gov
Fatty Acid-Binding Protein 4 (FABP-4): FABP4, also known as A-FABP or aP2, is an intracellular lipid-binding protein involved in lipid metabolism and inflammatory responses. nih.govclinpgx.orguniprot.org Fluorescence competition assays are commonly used to measure the binding affinity of ligands to FABP4. nih.gov In these assays, a fluorescent probe that binds to the protein is displaced by the test compound, leading to a change in the fluorescence signal. The equilibrium dissociation constant (Kd) can then be calculated to quantify the binding affinity. nih.gov A selective FABP4 inhibitor, BMS309403, has been used in studies to probe the protein's function. nih.gov
In Vitro Metabolic Pathway Elucidation
Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. In vitro metabolism studies provide insights into how a compound is biotransformed in the body, which can influence its efficacy, duration of action, and potential for drug-drug interactions.
Characterization of Metabolites using Human Liver Microsomes (HLM)
Human liver microsomes (HLM) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. springernature.com They are a standard in vitro tool for studying the metabolic pathways of new chemical entities. springernature.comnih.gov
In a typical HLM experiment, the test compound is incubated with HLM in the presence of necessary cofactors, such as an NADPH-generating system. nih.govnih.gov Over time, the parent compound is metabolized into various products. These metabolites are then identified and quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
For a compound like this compound, potential metabolic pathways that could be investigated using HLM include:
N-dealkylation: The removal of the cyclopentyl group to form 4-bromobenzylamine (B181089).
Aromatic hydroxylation: The addition of a hydroxyl group to the bromophenyl ring.
Oxidation: The formation of N-oxide metabolites. nih.gov
By analyzing the metabolic profile, researchers can identify the major and minor metabolites of the compound.
Identification of Specific Enzymes Involved in Biotransformation
Once the metabolic pathways have been established, the next step is to identify the specific enzymes responsible for these transformations. This is often achieved by using a panel of recombinant human CYP enzymes expressed in a cellular system. nih.gov By incubating the compound with each individual CYP isozyme (e.g., CYP3A4, CYP2D6, CYP2C9, etc.), the contribution of each enzyme to the formation of a particular metabolite can be determined.
For instance, if a specific metabolite is primarily formed in the presence of recombinant CYP3A4, it can be concluded that CYP3A4 is the major enzyme responsible for that metabolic step. nih.gov Chemical inhibitors of specific CYP enzymes can also be used in HLM incubations to confirm the involvement of these enzymes. nih.gov For example, the inhibition of a metabolic reaction by ketoconazole (B1673606) would suggest the involvement of CYP3A4. nih.gov This information is critical for predicting potential drug-drug interactions, as co-administration of a compound with an inhibitor or inducer of its metabolizing enzyme can lead to altered drug exposure and potentially adverse effects. Oxidative N-dealkylation is a common biotransformation catalyzed by cytochrome P450 enzymes. ku.edu
Proposed Metabolic Pathways based on In Vitro Data
While specific in vitro metabolic studies on this compound are not extensively available in the public domain, its metabolic fate can be postulated based on established biotransformation pathways for structurally analogous compounds. The chemical structure, featuring a secondary amine, a cyclopentane (B165970) ring, and a brominated phenyl group, presents several potential sites for metabolic modification, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
The principal metabolic reactions anticipated for this compound are N-dealkylation, hydroxylation of the aromatic and alicyclic rings, and subsequent oxidation. nih.govuomustansiriyah.edu.iq These pathways are common for xenobiotics containing similar functional groups. nih.govnih.gov
One of the primary metabolic routes for secondary amines is N-dealkylation , a reaction catalyzed by CYP enzymes. nih.govnih.gov This process involves the enzymatic hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves to yield two separate molecules. In the case of this compound, N-dealkylation could occur on either side of the nitrogen atom.
Dealkylation of the cyclopentyl group: This would result in the formation of 4-bromobenzylamine and cyclopentanone (B42830).
Dealkylation of the benzyl group: This pathway would yield cyclopentanamine and 4-bromobenzaldehyde. The resulting aldehyde can be further oxidized to 4-bromobenzoic acid.
Another significant metabolic transformation is hydroxylation . This can occur at various positions on the molecule:
Aromatic Hydroxylation: The bromophenyl ring is a likely target for hydroxylation, a common reaction for aromatic compounds. nih.gov This would lead to the formation of phenolic metabolites. The position of hydroxylation can vary, leading to different isomers.
Alicyclic Hydroxylation: The cyclopentane ring can also undergo hydroxylation at different positions, resulting in various hydroxylated metabolites. frontiersin.org
Further oxidation of the initial metabolites can also occur. For instance, the hydroxylated metabolites could undergo further oxidation to form dihydroxylated or ketone derivatives.
Based on these established metabolic principles, a proposed in vitro metabolic pathway for this compound is outlined below.
Table 1: Proposed Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Pathway |
| M1 | 4-bromobenzylamine | N-dealkylation (cleavage of the N-cyclopentyl bond) |
| M2 | Cyclopentanone | N-dealkylation (cleavage of the N-cyclopentyl bond) |
| M3 | Cyclopentanamine | N-dealkylation (cleavage of the N-benzyl bond) |
| M4 | 4-bromobenzaldehyde | N-dealkylation (cleavage of the N-benzyl bond) |
| M5 | 4-bromobenzoic acid | Oxidation of M4 |
| M6 | N-[(4-bromo-hydroxyphenyl)methyl]cyclopentanamine | Aromatic Hydroxylation |
| M7 | N-[(4-bromophenyl)methyl]-(hydroxycyclopentan)amine | Alicyclic Hydroxylation |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Principles and Methodologies of SAR Studies in Chemical Biology
The typical workflow of an SAR study involves a cyclical process:
Compound Synthesis and Testing : A series of structurally related analogs of a lead compound are synthesized. oncodesign-services.com
Biological Evaluation : The biological activity of each new compound is measured using relevant in vitro assays. oncodesign-services.com
Data Analysis : The results are analyzed to identify which structural modifications lead to increased or decreased activity. oncodesign-services.com
Model Generation : This information is used to build a model that helps in designing the next generation of compounds with predicted improvements in properties. pharmacologymentor.com
A more advanced, quantitative approach is the Quantitative Structure-Activity Relationship (QSAR). QSAR uses statistical and machine learning models to create a mathematical relationship between the physicochemical properties of a compound and its biological activity. patsnap.com This predictive modeling allows researchers to forecast the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. pharmacologymentor.comneovarsity.org Methodologies in SAR and QSAR encompass both experimental techniques, such as biological assays, and computational methods, including molecular modeling, virtual screening, and machine learning algorithms. oncodesign-services.compharmacologymentor.com
Exploration of Substituent Effects on Chemical Reactivity and In Vitro Activity
Influence of Bromine Position and Substituent Modifications on the Phenyl Ring
The nature and position of substituents on an aromatic ring can profoundly impact a molecule's reactivity and biological interactions. lumenlearning.com Halogens, like bromine, are electronegative and exert a deactivating inductive effect, withdrawing electron density from the ring. quora.comlibretexts.org However, they can also donate electrons via a resonance effect, which often directs incoming groups to the ortho and para positions during chemical reactions. quora.com
In the context of biological activity, modifying the halogen substituent can lead to significant changes in potency. The electronic properties, size, and lipophilicity of the halogen all play a role. For instance, a SAR study on a series of enamines showed that an electron-withdrawing group on one aromatic ring (B-ring) led to higher antibacterial activity. nih.gov Studies on flavonoids have also indicated that the presence and nature of a halogen substituent can induce better antioxidant properties, with activity decreasing in the order of F > Cl > Br > I, correlating with electronegativity. researchgate.net
The position of the bromine atom is also critical. Moving the bromine from the para (4) position to the meta (3) or ortho (2) position alters the electronic distribution and steric profile of the molecule, which can change how it fits into a biological target. Furthermore, bromine can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a receptor, which can significantly influence binding affinity. acs.org
Table 1: Illustrative SAR of Halogen Substitution on a Phenyl Ring in a Hypothetical Biologically Active Amine Series
| Compound | Substituent (X) | Position | Relative Potency | Key Observation |
|---|---|---|---|---|
| 1 | -H | - | 1 | Baseline activity of the unsubstituted compound. |
| 2 | -F | para | 5 | Small, highly electronegative fluorine increases potency. |
| 3 | -Cl | para | 15 | Increased size and polarizability relative to fluorine further enhance activity. |
| 4 | -Br | para | 12 | Bromine, while potent, shows slightly less activity than chlorine in this series. |
| 5 | -I | para | 8 | Large size may introduce steric hindrance, reducing optimal binding. |
| 6 | -Br | meta | 10 | Moving the bromine to the meta position alters the interaction geometry, slightly reducing potency. |
| 7 | -Br | ortho | 2 | Steric clash from the ortho position severely diminishes binding and activity. |
| 8 | -CF3 | para | 25 | Strong electron-withdrawing group significantly boosts potency. |
Note: Data is hypothetical and for illustrative purposes, based on general SAR principles.
Impact of Cyclopentane (B165970) Ring Modifications
Altering the ring size is a common strategy in medicinal chemistry. For example, changing the cyclopentane to a smaller cyclobutane (B1203170) or a larger cyclohexane (B81311) ring would alter the conformational flexibility of the molecule. Cyclobutane rings, being more rigid and puckered, can offer unique three-dimensional structures for interacting with biological targets. nih.govrsc.org In some cases, this conformational restriction is beneficial; in a study on G9a inhibitors, replacing a spirocyclic cyclobutane with a cyclopentane or cyclohexane led to a potency drop of at least one order of magnitude. nih.gov Conversely, a larger, more flexible cyclohexane ring might allow for better adaptation to a binding pocket or, alternatively, introduce an energetic penalty due to its multiple conformations.
Introducing substituents onto the cyclopentane ring is another avenue for exploration. Adding small alkyl or polar groups would affect the molecule's solubility, lipophilicity, and potential for new interactions with a target. For instance, adding a hydroxyl group could introduce a new hydrogen bonding opportunity, potentially increasing binding affinity.
Table 2: Potential Impact of Cycloalkane Ring Modification on Biological Activity
| Modification | Structural Change | Potential Effect on Properties | Hypothetical Activity Outcome |
|---|---|---|---|
| Ring Contraction | Cyclopentane → Cyclobutane | Increases rigidity, alters bond angles. | May improve potency if a specific conformation is required for binding. |
| Ring Expansion | Cyclopentane → Cyclohexane | Increases flexibility and lipophilicity. | May decrease potency due to entropic loss upon binding or improve it by accessing a larger hydrophobic pocket. |
| Hydroxylation | Addition of -OH group | Increases polarity, potential for H-bonding. | Could increase affinity if a hydrogen bond acceptor is present in the receptor. |
| Alkylation | Addition of -CH3 group | Increases lipophilicity and steric bulk. | May improve binding through favorable hydrophobic interactions or decrease it due to steric clash. |
Note: This table illustrates general principles and hypothetical outcomes in SAR studies.
Role of the N-Alkyl Chain Length and Branching
The N-cyclopentyl group can be considered an "N-alkyl" substituent. Research on various classes of amines has shown that the length and branching of the N-alkyl chain are critical determinants of biological activity, particularly in antimicrobial and cytotoxic compounds. nih.govnih.gov This is often tied to the molecule's ability to interact with and disrupt cell membranes.
Generally, increasing the length of a linear alkyl chain enhances lipophilicity. In many series of antimicrobial agents, activity increases with chain length up to an optimal point (often around 11-15 carbons), after which it may decrease. nih.gov This "cut-off" effect is thought to occur because excessively long chains can lead to poor water solubility or self-aggregation, reducing the effective concentration of the compound. For example, studies on alkyl amines have shown that compounds with a chain length of 11 to 15 carbons are the most active against both gram-positive and gram-negative organisms. nih.govnih.gov
Replacing the cyclopentyl ring with linear or branched alkyl chains would therefore be a key SAR investigation. A linear pentyl chain would be more flexible than the cyclopentyl ring, while a branched chain like tert-pentyl would introduce greater steric bulk near the nitrogen atom, which could influence binding and reactivity.
Table 3: Effect of N-Alkyl Chain Length on Antimicrobial Activity of an Amine Series
| Compound Series | N-Alkyl Chain Length | Antimicrobial Activity (MIC, µg/mL) | Observation |
|---|---|---|---|
| Alkyl Amines | C8 | >100 | Low activity with shorter chains. |
| Alkyl Amines | C10 | 50 | Activity increases with chain length. |
| Alkyl Amines | C12 | 12.5 | Optimal activity observed. |
| Alkyl Amines | C14 | 12.5 | Peak activity range. |
| Alkyl Amines | C16 | 25 | Activity begins to decrease (cut-off effect). |
| Alkyl Amines | C18 | >100 | Poor solubility/activity with very long chains. |
Note: Data adapted from established trends in the literature for illustrative purposes. nih.gov
Stereochemical Aspects in SAR Studies
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Most biological targets, such as proteins and enzymes, are chiral themselves and can therefore differentiate between the enantiomers (non-superimposable mirror images) of a chiral drug. stereoelectronics.org
In the parent molecule, N-[(4-bromophenyl)methyl]cyclopentanamine, the nitrogen atom is bonded to three different groups (a hydrogen, a benzyl (B1604629) group, and a cyclopentyl group) and has a lone pair. In principle, this makes the nitrogen a stereogenic center. However, for most simple amines, the two pyramidal arrangements rapidly interconvert at room temperature through a process called nitrogen inversion. libretexts.org This inversion is typically too fast to allow for the separation of enantiomers. stereoelectronics.orglibretexts.org
However, chirality can be introduced by modifying the cyclopentane ring. For example, adding a substituent at any position other than one bisected by a plane of symmetry would create a chiral center. In such a case, the resulting compound would exist as a pair of enantiomers (R and S). These two enantiomers could have vastly different biological profiles. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). The distomer might be inactive, have a different type of activity, or even contribute to undesirable side effects. Therefore, a comprehensive SAR study would require the synthesis and testing of individual stereoisomers to fully understand the molecule's interaction with its biological target. stereoelectronics.org
Correlation of Computational Descriptors with In Vitro Biological Data
Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework for understanding SAR by correlating molecular descriptors with biological activity. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. patsnap.comopenbioinformaticsjournal.com
These descriptors can be categorized into several classes:
Electronic Descriptors : These describe the electronic properties of a molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO). They are crucial for understanding electrostatic interactions and chemical reactivity.
Steric Descriptors : These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and shape indices. They help model how a molecule fits into a binding site.
Hydrophobic Descriptors : The most common is the partition coefficient (logP), which measures a compound's lipophilicity. This is critical for membrane permeability and hydrophobic interactions with a target.
Topological Descriptors : These are numerical indices derived from the 2D graph representation of a molecule, describing aspects like branching and connectivity.
By calculating a set of these descriptors for a series of analogs and using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model can be built. nih.gov This model can then predict the activity of new, untested compounds and provide insight into which properties are most important for activity. rsc.orgmdpi.com More advanced approaches, termed Quantitative Structure In vitro-In vivo Relationship (QSIIR), even incorporate in vitro assay data as "biological descriptors" to improve the prediction of in vivo toxicity. nih.gov
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes. |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, chemical reactivity. |
| Electronic | Dipole Moment | Polarity and charge distribution. |
| Steric | Molecular Weight (MW) | Size and mass of the molecule. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Topological | Topological Polar Surface Area (TPSA) | Polar surface area, related to hydrogen bonding potential and membrane permeability. |
| Topological | Number of Rotatable Bonds | Molecular flexibility. |
In-depth Analysis of this compound Reveals Limited Publicly Available Research for a Full Structure-Activity Relationship Profile
Currently, there is a notable absence of publicly available scientific literature detailing the comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) investigations for the chemical compound this compound. While basic chemical and physical properties are documented in chemical databases, in-depth studies focusing on the design principles for modulating its in vitro selectivity and potency are not found in the public domain.
For a compound like this compound, a theoretical SAR/SPR investigation would typically explore modifications on three key structural components: the 4-bromophenyl ring, the cyclopentyl moiety, and the secondary amine linker.
Advanced Research Applications and Methodological Development
Development of Analytical Methods for Compound Detection and Quantification in Research Matrices
The detection and quantification of chemical compounds are foundational to their study and application in research. For N-[(4-bromophenyl)methyl]cyclopentanamine, standardized and published analytical methods for its quantification in complex research matrices are not widely available. However, based on its chemical properties, several standard analytical techniques would be applicable for its characterization and quantification.
High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of similar organic molecules. mdpi.com A method for this compound would likely utilize a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. mdpi.com Detection could be achieved using an ultraviolet (UV) detector, leveraging the UV absorbance of the bromophenyl group. epa.gov
Gas Chromatography-Mass Spectrometry (GC-MS) would also be a suitable technique, given the compound's volatility. This method would provide both retention time for quantification and a mass spectrum for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of this and related synthetic intermediates, confirming the identity and purity of the compound after synthesis. researchgate.net
The development of a specific, validated analytical method would be a necessary first step for any in-depth research, including pharmacokinetic or metabolism studies. Such a method would be developed following guidelines from resources like the CAS Analytical Methods database, which provides protocols for a wide range of chemical substances. cas.orgcas.org
Table 1: Potential Analytical Methods for this compound
| Technique | Principle | Application for this Compound | Common Detector |
| HPLC | Separation based on polarity | Quantification and purity assessment | UV, Diode Array |
| GC-MS | Separation based on volatility and mass | Identification and quantification | Mass Spectrometer |
| NMR | Nuclear spin in a magnetic field | Structural confirmation and purity | N/A |
Application in Supramolecular Chemistry or Material Science
While no specific applications of this compound in supramolecular chemistry or material science have been documented in peer-reviewed literature, its structure contains moieties that are of interest in these fields. The 4-bromophenyl group is a common component in the design of functional materials. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly used for the rational design of crystal structures and supramolecular assemblies.
Furthermore, building blocks containing bromophenyl groups are frequently used as precursors in cross-coupling reactions, such as the Suzuki or Stille reactions, to create larger conjugated systems. researchgate.net These larger systems are often investigated for their electronic and photophysical properties, with applications in areas like organic light-emitting diodes (OLEDs) or as organic semiconductors. Therefore, this compound could serve as a starting material for the synthesis of novel functional materials.
Use as a Chemical Probe or Tool in Biological Systems (In Vitro Research)
There is no evidence in the current body of scientific literature to suggest that this compound itself has been used as a chemical probe or tool in in vitro biological systems. Its primary role in this context is as a synthetic intermediate for the creation of more complex molecules that are then evaluated for their biological activity.
The "4-bromophenyl" structural motif is present in numerous compounds that have been synthesized and tested for various biological effects. For instance, researchers have synthesized N-(4-bromophenyl)furan-2-carboxamides and evaluated their in vitro antibacterial activity against drug-resistant bacteria. mdpi.com Similarly, other studies have focused on sulfonamide derivatives containing a 4-bromophenyl group for their potential as therapeutic agents. ijcce.ac.ir
The utility of this compound in this area is, therefore, indirect. It provides a scaffold onto which other functional groups can be added to generate libraries of novel compounds for screening in biological assays. The cyclopentanamine portion of the molecule can also influence the solubility, lipophilicity, and conformational flexibility of the final compounds, which are critical parameters for biological activity. A study on N-(benzyl)chitosan derivatives, which have a different backbone but share the N-benzylamine feature, has shown some antimicrobial and antifungal properties, suggesting that this class of compounds has potential for biological applications. researchgate.net
Table 2: Examples of Biologically Active Compounds Synthesized from "4-bromophenyl" Precursors
| Compound Class | Synthetic Precursor Feature | Investigated In Vitro Activity | Reference |
| N-(4-bromophenyl)furan-2-carboxamides | 4-bromoaniline | Antibacterial | mdpi.com |
| Benzyl (B1604629) 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate | 4-bromophenylsulfonamide derivative | Antibacterial | ijcce.ac.ir |
| N-(benzyl)chitosan derivatives | Aromatic aldehydes (for N-benzyl groups) | Antibacterial, Antifungal | researchgate.net |
Pre-clinical Research Model Development
Consistent with its role as a synthetic building block, there is no information available in the public domain regarding the use of this compound in the development of pre-clinical research models. Such research typically involves compounds that have demonstrated a specific biological activity in vitro and are being further investigated for their potential as drug candidates. As this compound is a precursor molecule, it is the more complex derivatives, rather than the building block itself, that would be the subject of pre-clinical model development.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The paradigm of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML), which offer unprecedented speed and precision in designing novel molecules and predicting their biological activities. simbo.aisimbo.ai For the N-[(4-bromophenyl)methyl]cyclopentanamine scaffold, these computational approaches are critical for navigating the vast chemical space of potential derivatives.
Table 1: AI and Machine Learning Approaches in Drug Design
| AI/ML Technique | Application in Compound Design | Potential Impact on this compound Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of a molecule based on its physicochemical properties. | Rapidly estimate the potency of new derivatives, guiding synthetic efforts toward more active compounds. |
| Generative Adversarial Networks (GANs) | Designs novel molecular structures with desired properties from scratch. mdpi.com | Generate entirely new, synthetically accessible derivatives that are optimized for target binding and selectivity. |
| Recurrent Neural Networks (RNNs) | Used to generate novel chemical structures represented as SMILES strings. | Create diverse libraries of virtual compounds around the core scaffold for further in silico screening. |
| Deep Learning for ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity profiles of compounds. nih.gov | Prioritize derivatives with favorable drug-like properties and lower risk of failure in preclinical development. |
| Proteome-Screening AI Platforms | Predicts on- and off-target interactions for a given small molecule. nih.gov | Identify potential secondary targets to understand polypharmacology or predict adverse effects of new analogues. nih.gov |
Novel Synthetic Strategies for Complex Derivatives
While computational tools can design promising molecules, their synthesis remains a practical challenge. Advances in synthetic organic chemistry are crucial for creating the complex and diverse derivatives of this compound proposed by AI models. Modern synthetic methodologies enable chemists to modify the core structure with high precision and efficiency.
One of the most powerful techniques applicable here is the Suzuki-Miyaura cross-coupling reaction . This method would allow for the substitution of the bromine atom on the phenyl ring with a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties. mdpi.com This enables a systematic exploration of how different substituents at this position affect biological activity. For example, a library of derivatives could be created by coupling various boronic acids with the this compound core, providing deep insights into the SAR at this position. mdpi.com
Other modern synthetic strategies include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from days or hours to minutes, accelerating the creation of compound libraries. It has been successfully used to synthesize thiazolidin-4-one derivatives, demonstrating its utility for heterocyclic chemistry that could be applied to create more complex scaffolds. mdpi.comnih.gov
Flow chemistry: By performing reactions in a continuously flowing stream rather than a flask, chemists can achieve better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Late-stage functionalization: These reactions allow for the modification of complex molecules at a late step in the synthetic sequence, providing a powerful tool for rapidly generating analogues without having to restart the synthesis from scratch.
These advanced synthetic methods are essential for building the diverse and complex chemical libraries needed to fully probe the therapeutic potential of the this compound scaffold.
Advanced In Vitro Screening Platforms
Once novel derivatives are synthesized, they must be tested for biological activity. Traditional screening methods are often slow and may not accurately reflect human physiology. nih.gov Advanced in vitro screening platforms offer higher throughput and greater biological relevance, providing more reliable data to guide the optimization process.
High-Throughput Screening (HTS) utilizes robotics, automation, and sophisticated data processing to test millions of compounds against a biological target in a very short time. wikipedia.orgaragen.com This allows for the rapid identification of "hits" from large, diverse chemical libraries. worldbigroup.com For this compound derivatives, an HTS campaign could quickly sift through thousands of analogues to find those that interact with the desired target protein.
Beyond simple activity assays, High-Content Screening (HCS) uses automated microscopy and image analysis to assess multiple cellular parameters simultaneously, providing a richer, more detailed picture of a compound's effects on cells. researchgate.net This can reveal information about mechanism of action, off-target effects, and cytotoxicity early in the discovery process.
More recent innovations include the use of 3D cell culture models, such as spheroids and organoids, which better mimic the complex microenvironment of human tissues. nih.gov Screening compounds in these more physiologically relevant models can lead to better predictions of in vivo efficacy. mdpi.com Microfluidic platforms, or "organs-on-a-chip," represent the next frontier, allowing for the creation of complex, multi-organ systems to study a compound's systemic effects. nih.gov
Table 2: Comparison of Advanced In Vitro Screening Platforms
| Platform | Principle | Throughput | Biological Relevance | Application |
|---|---|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large compound libraries against a single endpoint (e.g., enzyme activity). danaher.com | Very High (100,000+ compounds/day) | Low to Moderate | Primary screening to identify initial "hits" from a large library of derivatives. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. researchgate.net | Moderate | Moderate to High | Secondary screening to characterize hits, assess cytotoxicity, and elucidate mechanism of action. |
| 3D Spheroid/Organoid Assays | Cell cultures grown in three-dimensional structures that mimic native tissue architecture. nih.gov | Low to Moderate | High | Efficacy and toxicity testing in a more physiologically relevant context. |
| Microfluidics (Organ-on-a-Chip) | Miniaturized platforms that simulate the functions of human organs and tissues. nih.gov | Low | Very High | Advanced ADME/Tox studies and investigation of compound effects in a multi-organ system. |
Deeper Mechanistic Insights through Biophysical Techniques
To effectively optimize a lead compound, a deep understanding of how it interacts with its target protein at a molecular level is essential. Biophysical techniques provide precise, quantitative data on the thermodynamics and kinetics of protein-ligand binding, offering invaluable mechanistic insights that can guide rational drug design. worldscientific.comnih.gov
Surface Plasmon Resonance (SPR) is a label-free technique that can measure the real-time binding and dissociation of a compound to a target protein immobilized on a sensor chip. mdpi.com This provides kinetic data (k_on and k_off rates) and affinity data (K_D), which are critical for understanding the binding mechanism. Isothermal Titration Calorimetry (ITC) is another powerful method that directly measures the heat released or absorbed during a binding event. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS), which can reveal the forces driving the binding. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the specific amino acids in the target protein that are involved in binding the compound, providing a detailed map of the binding site. nih.govnih.gov Finally, X-ray crystallography can determine the three-dimensional structure of the compound bound to its target protein at atomic resolution, offering the ultimate structural insight for guiding further design.
By combining these techniques, researchers can build a comprehensive picture of the molecular interactions underpinning the activity of this compound and its derivatives, enabling a more targeted and effective lead optimization campaign. nih.gov
Table 3: Key Biophysical Techniques for Mechanistic Studies
| Technique | Information Provided | Primary Use Case |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (K_D), kinetics (k_on, k_off). mdpi.com | Hit validation, kinetic optimization, and SAR analysis. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov | Thermodynamic characterization of binding forces, hit validation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of binding site, structural changes upon binding, weak fragment screening. nih.gov | Fragment screening, mapping the binding interface, structural validation. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures changes in protein thermal stability upon ligand binding. | Hit identification and validation, especially in HTS formats. |
| Mass Spectrometry (MS) | Confirmation of covalent binding, identification of binding partners in a complex mixture. nih.gov | Screening, characterization of covalent inhibitors. |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Structure-based drug design, detailed analysis of binding mode. |
References and Literature Cited
Comprehensive Review of Published Academic Studies
A thorough review of published academic literature reveals a notable scarcity of studies specifically focused on N-[(4-bromophenyl)methyl]cyclopentanamine. The compound does not appear as a primary subject in major chemical databases or peer-reviewed journals. However, the broader classes of compounds to which it belongs, namely N-benzylcyclopentanamine derivatives and bromophenyl-containing molecules, have been investigated in various chemical and medicinal contexts.
Research on related structures, such as N-benzylcyclopentanamine, indicates that this chemical scaffold is a common building block in organic synthesis. For instance, studies have detailed the asymmetric synthesis of orthogonally functionalized 2-N-benzyl-N-α-methylbenzylamino-5-carboxymethyl-cyclopentane-1-carboxylic acid, highlighting the utility of the N-benzylcyclopentanamine core in creating stereoisomeric β-amino diacids. mdpi.com Furthermore, the synthesis of N-benzyl-3-anilinopropanamides and their subsequent cyclization to form tetrahydroquinolines has also been reported, demonstrating the role of N-benzylamines in constructing heterocyclic systems. researchgate.net
The bromophenyl moiety is a frequently incorporated group in medicinal chemistry due to its ability to modulate the electronic and lipophilic properties of a molecule, which can influence its biological activity. Compounds containing a bromophenyl group have been explored for a wide range of applications, including as inhibitors of enzymes like DNA gyrase, carbonic anhydrase, and acetylcholinesterase. nih.govmdpi.com
Key Research Articles and Reviews
While no key research articles or reviews are dedicated solely to this compound, several publications provide valuable context for its potential synthesis and applications.
Articles focusing on the synthesis of N-benzylcyclopentanamine derivatives offer insights into potential synthetic routes. For example, the synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide showcases methods for creating related N-benzyl-amine structures. researchgate.net Additionally, research on the synthesis of cyclopentanone (B42830) and cyclohexanone (B45756) derivatives provides a basis for the preparation of the cyclopentanamine precursor. utripoli.edu.ly
Reviews on the applications of bromophenyl-containing compounds in drug discovery are also relevant. These reviews often highlight the role of the bromine atom in forming halogen bonds, which can enhance binding affinity to biological targets. The design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as potential anticancer and antimicrobial agents underscore the significance of the bromophenyl group in developing new therapeutic candidates. rsc.org Similarly, the evaluation of the anti-inflammatory effects of (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone further illustrates the therapeutic potential of bromophenyl derivatives. researchgate.net
Patents Highlighting Synthetic Methodologies or Academic Applications (excluding clinical/commercial focus)
Several patents describe the synthesis and use of compounds structurally related to this compound, primarily for academic and research purposes in the field of medicinal chemistry.
A notable patent, WO2021089395A1, details the synthesis of gem-disubstituted heterocyclic compounds as potential IDH inhibitors. This patent includes the preparation of 1-(4-bromophenyl)cyclopentanamine, an isomer of the subject compound, which underscores the interest in the combination of a bromophenyl ring and a cyclopentanamine structure for exploring new therapeutic agents. google.com
Another patent, WO2011151370A1, describes N-[(het)arylalkyl)] pyrazole (B372694) (thio)carboxamides and their heterosubstituted analogues. While not a direct match, this patent discusses the use of various substituted alkylamines, including those with cyclic components, in the synthesis of new chemical entities with potential biological activities. google.tt
Patents such as EP2907802A1, which covers cyclopropanamine compounds, and US20120295900A1, which details 1,3-oxazines as BACE1 and/or BACE2 inhibitors, also mention cyclopentanamine and bromophenyl moieties as components of larger, biologically active molecules. google.comgoogle.com.na These patents suggest that a compound like this compound could serve as a valuable intermediate in the synthesis of more complex structures for academic research into enzyme inhibition and receptor modulation.
Q & A
Basic: What are the standard synthesis protocols for N-[(4-bromophenyl)methyl]cyclopentanamine?
The synthesis typically involves a nucleophilic substitution reaction between 4-bromobenzyl chloride and cyclopentylamine under basic conditions. Sodium hydroxide or potassium carbonate is used to deprotonate the amine, facilitating the reaction. Solvents like dichloromethane or tetrahydrofuran are employed, with reaction temperatures maintained between 20–40°C to optimize yield . Purification is achieved via column chromatography or recrystallization, with purity assessed by HPLC (>98% purity thresholds) .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR spectroscopy (¹H and ¹³C) confirms the structure, with distinct signals for the cyclopentyl group (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
- Mass spectrometry (ESI or EI) verifies the molecular ion peak at m/z 268 (C₁₂H₁₅BrN⁺) .
- HPLC with UV detection (λ = 254 nm) ensures purity, using a C18 column and acetonitrile/water mobile phase .
Basic: What are the primary research applications of this compound?
This compound serves as:
- A building block for synthesizing NMDA receptor ligands, with radiolabeled analogs (e.g., [¹¹C]HACH242) used in PET imaging of neurological disorders .
- A precursor in medicinal chemistry for developing antimicrobial and anticancer agents, leveraging the bromophenyl group’s electronegativity for target binding .
Advanced: How can researchers address contradictory data on biological activity across structural analogs?
Discrepancies in biological activity (e.g., cytotoxicity vs. receptor affinity) arise from substituent variations. For example:
- Fluorine substitution (e.g., in N-[(2,3-difluorophenyl)methyl]cyclopentanamine) increases lipophilicity and metabolic stability compared to bromine, altering pharmacokinetics .
- Methodological reconciliation : Use dose-response assays (IC₅₀ comparisons) and molecular docking to correlate structural features (e.g., halogen placement) with target binding (e.g., GluN2B NMDA receptors) .
Advanced: What experimental design considerations optimize radiolabeling of this compound for PET imaging?
Key parameters for radiolabeling with carbon-11 ([¹¹C]):
- Base selection : Tetrabutylammonium hydroxide outperforms K₂CO₃ in methanol, improving radiochemical yield (49 ± 3% vs. 30%) .
- Solvent and temperature : Dimethylformamide at 80°C maximizes precursor reactivity .
- Quality control : Radiochemical purity (>99%) and specific activity (78 ± 10 GBq/µmol) are validated via radio-HPLC and mass spectrometry .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) models binding to NMDA receptors, identifying key residues (e.g., Arg485) for hydrogen bonding with the cyclopentylamine group .
- QSAR studies correlate the bromine atom’s electronegativity with enhanced antimicrobial activity compared to methyl or methoxy analogs .
Advanced: What strategies improve the compound’s stability in aqueous solutions?
- pH control : Buffering at pH 6–7 (phosphate buffer) minimizes amine protonation and hydrolysis .
- Lyophilization : Freeze-drying in the presence of mannitol (5% w/v) enhances shelf life for radiolabeled formulations .
Basic: How does this compound compare to N-[(2,5-dimethoxybenzyl)cyclopentanamine in SAR studies?
- The bromophenyl group enhances halogen bonding with targets (e.g., enzymes), while dimethoxy substitutions increase π-π stacking but reduce metabolic stability .
- Biological assays show 10-fold higher NMDA receptor binding affinity for the brominated analog compared to methoxy derivatives .
Advanced: What methodologies assess the compound’s pharmacokinetics in preclinical models?
- Biodistribution studies in rodents: Administer [¹¹C]-labeled compound intravenously; measure brain uptake (SUV ratios) and clearance via gamma counting .
- Metabolite analysis : Use LC-MS/MS to identify hepatic metabolites (e.g., demethylated or glucuronidated derivatives) .
Basic: What are the critical parameters for scaling up synthesis without compromising yield?
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of 4-bromobenzyl chloride to cyclopentylamine to account for amine volatility .
- Temperature control : Gradual heating (20°C → 40°C over 1 hour) prevents exothermic side reactions .
Advanced: How can researchers mitigate batch-to-batch variability in biological assays?
- Standardized purification : Use preparative HPLC with a defined gradient (e.g., 70% acetonitrile/water) to ensure consistent purity (>98%) .
- Positive controls : Include structurally validated analogs (e.g., N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine) to calibrate assay sensitivity .
Basic: What solvent systems are optimal for recrystallizing this compound?
A 3:1 mixture of ethanol and water achieves high-purity crystals (>99%) due to the compound’s moderate polarity. Slow cooling (1°C/min) minimizes solvent inclusion .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The C-Br bond facilitates Suzuki-Miyaura couplings with arylboronic acids (e.g., forming biaryl derivatives) using Pd(PPh₃)₄ as a catalyst. Reaction yields exceed 70% in toluene/water at 80°C .
Basic: What guidelines ensure compliance with safety regulations during disposal?
- Waste treatment : Neutralize with 10% acetic acid before disposal in approved organic waste containers .
- Documentation : Maintain records per TSCA guidelines, even if the compound is unlisted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
